molecular formula C11H12O2S B8483595 6-Methoxybenzo[b]thiophene-2-ethanol

6-Methoxybenzo[b]thiophene-2-ethanol

Cat. No.: B8483595
M. Wt: 208.28 g/mol
InChI Key: SOPGXZUWHVDQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxybenzo[b]thiophene-2-ethanol is a useful research compound. Its molecular formula is C11H12O2S and its molecular weight is 208.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

2-(6-methoxy-1-benzothiophen-2-yl)ethanol

InChI

InChI=1S/C11H12O2S/c1-13-9-3-2-8-6-10(4-5-12)14-11(8)7-9/h2-3,6-7,12H,4-5H2,1H3

InChI Key

SOPGXZUWHVDQSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Butyl lithium (0.27 mol of a 2.5 M solution) was added dropwise to 6-methoxybenzo[b]thiophene [prepared analogous to the procedure described in J. Med. Chem. 1989, 32(12), 2548-2554] (0.25 mol) in tetrahydrofuran (1000 ml), stirred at −30° C. The mixture was stirred for 10 minutes at −30° C. Ethylene oxide (0.38 mol in 100 ml tetrahydrofuran) was added dropwise at −30° C. The mixture was allowed to warm to room temperature and stirred for 3 hours. The mixture was acidified with dilute HCl solution. The solvent was evaporated. The residue was diluted with water and this mixture was extracted with CH2Cl2. The separated organic layer was dried, filtered and the solvent evaporated. The residue was stirred in hexane, filtered off and dried, yielding 41.3 g of 6-methoxybenzo[b]thiophene-2-ethanol (interm. 2).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Butyllithium (2.5 M) (0.27 mol) was added dropwise to 6-methoxybenzo[b]-thiophene (0.25 mol) in tetrahydrofuran (1000 ml), stirred at −30° C. The mixture was stirred for 10 min at −30° C. Ethylene oxide (0.38 mol in 100 ml tetrahydrofuran) was added dropwise at −30° C. The mixture was allowed to warm to room temperature and stirred for 3 hours. The mixture was acidified with dilute HCl solution. The solvent was evaporated. The residue was diluted with water and this mixture was extracted with CH2Cl2. The separated organic layer was dried, filtered and the solvent evaporated. The residue was stirred in hexane, filtered off and dried, yielding 41.3 g of 6-methoxybenzo[b]thiophene-2-ethanol (interm. 3).
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